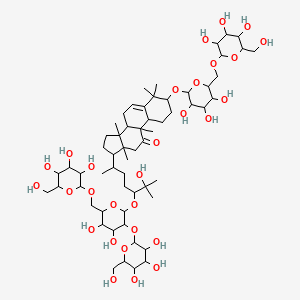

11-oxo-Mogroside V

Description

Properties

Molecular Formula |

C60H100O29 |

|---|---|

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3 |

InChI Key |

CGGWHBLPUUKEJC-UHFFFAOYSA-N |

SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |

Synonyms |

11-oxo-mogroside V |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11-oxo-Mogroside V: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-oxo-Mogroside V is a naturally occurring triterpenoid glycoside and a derivative of the highly sweet Mogroside V. Found in the fruit of Siraitia grosvenorii, commonly known as monk fruit, this compound contributes to the overall sweetness of monk fruit extracts and exhibits a range of biological activities, including potent antioxidant and potential anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, natural sources, purification methodologies, and known biological signaling pathways of this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and processes associated with this compound.

Discovery and Natural Sources

This compound was discovered as a minor cucurbitane glycoside from the fruit of Siraitia grosvenorii (monk fruit), a perennial vine native to Southern China.[1] Monk fruit has a long history of use in traditional Chinese medicine and is now widely cultivated for its intensely sweet-tasting compounds, known as mogrosides.[2] this compound is structurally similar to the more abundant Mogroside V, with the key difference being the presence of a ketone group at the C-11 position of the mogrol aglycone.

The concentration of this compound in monk fruit and its extracts can vary depending on factors such as the fruit's maturity, processing methods, and the specific type of extract. Generally, it is present in lower concentrations compared to Mogroside V.

Table 1: Quantitative Data of this compound in Siraitia grosvenorii

| Sample Type | Concentration of this compound | Method of Analysis |

| Mesocarp Callus | 0.66 mg/g Dry Weight | UPLC–PDA–ESI-Q-TOF-MS |

| Cell Suspension from Mesocarp Callus | 0.68 mg/g Dry Weight | UPLC–PDA–ESI-Q-TOF-MS |

| Monk Fruit Extract (25% Mogroside V) | 4.98–5.24% | Not Specified |

| Monk Fruit Extract (40% Mogroside V) | 6.36–6.56% | Not Specified |

| Monk Fruit Extract (45% Mogroside V) | 8.52–8.72% | Not Specified |

| Monk Fruit Extract (50% Mogroside V) | 9.36–9.68% | Not Specified |

| Monk Fruit Extract (55% Mogroside V) | 9.87–10.11% | Not Specified |

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii

A general procedure for the extraction of mogrosides, including this compound, from monk fruit is as follows:

-

Material Preparation: Fresh or dried monk fruits are crushed to break the shell without damaging the seeds.

-

Solvent Extraction: The crushed fruit material is extracted with hot water or an ethanol-water mixture (e.g., 50-70% ethanol) at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours). This process is often repeated multiple times to ensure maximum extraction efficiency.[2]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude mogroside extract.

Purification of this compound

The purification of this compound from the crude extract typically involves chromatographic techniques.

2.2.1. Macroporous Resin Chromatography (Initial Purification)

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., HZ 806) is selected and packed into a chromatography column. The column is pre-equilibrated with deionized water.

-

Sample Loading: The crude mogroside extract is dissolved in water and loaded onto the column.

-

Washing: The column is washed with deionized water to remove impurities such as sugars and polar compounds.

-

Elution: The mogrosides are eluted with a stepwise or gradient of aqueous ethanol (e.g., 40% ethanol). Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).

2.2.2. High-Performance Liquid Chromatography (HPLC) (Fine Purification)

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: A gradient elution system of water (A) and acetonitrile (B) is typically employed. A representative gradient could be: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is a common parameter.[3]

-

Detection: UV detection at 203 nm is suitable for mogrosides.[3]

-

Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (Aglycone Moiety)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 39.4 | 1.45, 1.65 |

| 2 | 26.5 | 1.80, 2.05 |

| 3 | 88.9 | 3.20 (dd, J = 11.5, 4.5) |

| 4 | 39.6 | - |

| 5 | 52.4 | 1.05 |

| 6 | 21.0 | 1.95, 2.15 |

| 7 | 120.0 | 5.60 (m) |

| 8 | 142.1 | - |

| 9 | 50.1 | 2.10 |

| 10 | 37.2 | - |

| 11 | 211.8 | - |

| 12 | 50.3 | 2.55, 2.75 |

| 13 | 47.9 | - |

| 14 | 49.8 | - |

| 15 | 32.9 | 1.35, 1.55 |

| 16 | 28.9 | 1.60, 1.80 |

| 17 | 50.5 | 1.90 |

| 18 | 19.8 | 0.90 (s) |

| 19 | 18.2 | 1.15 (s) |

| 20 | 36.1 | 1.70 |

| 21 | 29.8 | 1.00 (d, J = 6.5) |

| 22 | 35.1 | 1.40 |

| 23 | 28.1 | 1.50, 1.70 |

| 24 | 75.9 | 3.65 (m) |

| 25 | 70.9 | - |

| 26 | 29.2 | 1.25 (s) |

| 27 | 29.5 | 1.30 (s) |

| 28 | 28.5 | 1.20 (s) |

| 29 | 16.5 | 0.85 (s) |

| 30 | 25.5 | 1.35 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. This table provides representative values.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with its antioxidant properties being the most well-characterized.

Antioxidant Activity

This compound is a potent scavenger of reactive oxygen species (ROS), which are implicated in cellular damage and various disease states.

Table 3: Antioxidant Activity of this compound

| Reactive Oxygen Species | EC₅₀ (µg/mL) |

| Superoxide Anion (O₂⁻) | 4.79[5] |

| Hydrogen Peroxide (H₂O₂) | 16.52[5] |

| Hydroxyl Radical (•OH) | 146.17[5] |

| •OH-induced DNA damage | 3.09[5] |

Anti-inflammatory and Related Signaling Pathways

Emerging evidence suggests that mogrosides, including likely this compound, can modulate inflammatory pathways. The closely related Mogroside V has been shown to influence the NF-κB and JAK-STAT signaling pathways, which are central to the inflammatory response.

3.2.1. Putative Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression. While direct evidence for this compound is still developing, the actions of similar compounds suggest a potential inhibitory role.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

3.2.2. Potential Interaction with the JAK-STAT Signaling Pathway

The JAK-STAT pathway is another critical signaling cascade involved in immunity and inflammation. Mogroside V has been shown to inhibit this pathway, suggesting a similar potential for this compound.

References

- 1. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biosynthesis of 11-oxo-Mogroside V in Siraitia grosvenorii

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mogrosides, the sweet constituents of the monk fruit (Siraitia grosvenorii), are a class of cucurbitane-type triterpenoid glycosides that have garnered significant commercial and scientific interest as natural, non-caloric sweeteners.[1] Mogroside V is the most abundant and sweetest of these compounds, while its derivative, 11-oxo-Mogroside V, also contributes to the overall sweetness profile and possesses notable antioxidant properties.[2] The elucidation of their biosynthetic pathway has been a complex undertaking, involving the coordinated action of multiple enzyme families. This technical guide provides a comprehensive overview of the complete biosynthetic pathway from the precursor 2,3-oxidosqualene to this compound, detailing the key enzymes, their genetic basis, and the experimental methodologies used for their characterization.

The Biosynthetic Pathway: An Overview

The synthesis of mogrosides in S. grosvenorii is a specialized metabolic pathway primarily active in the fruit tissue.[3] The pathway can be segmented into three major phases:

-

Formation of the Aglycone Core (Mogrol): This phase begins with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene, to form the cucurbitadienol skeleton. This backbone then undergoes a series of oxidative modifications, including hydroxylations and an oxidation, to yield the aglycone, mogrol.[1][4]

-

Stepwise Glycosylation: The mogrol aglycone is sequentially decorated with glucose moieties at its C-3 and C-24 hydroxyl groups. This series of reactions, catalyzed by UDP-glucosyltransferases (UGTs), builds the various mogroside intermediates, culminating in the penta-glucosylated Mogroside V.[5]

-

Final Oxidation: The formation of this compound involves the oxidation of the C-11 hydroxyl group on the mogrol core to a ketone. Evidence suggests this key oxidation step is catalyzed by a multifunctional cytochrome P450 enzyme early in the pathway, creating an 11-oxo triterpenoid core that is subsequently glycosylated.[6][7]

The entire process is a testament to the intricate and highly coordinated gene expression required to produce valuable species-specific secondary metabolites.[8]

Key Enzymes and Genes in the Pathway

The biosynthesis of this compound is orchestrated by at least five distinct enzyme families.[1][8] A functional expression survey of nearly 200 candidate genes, identified through genomic and transcriptomic analysis of developing monk fruit, was instrumental in identifying the specific enzymes responsible for each step.[1][3]

| Enzyme Class | Gene Name | Enzyme Name | Function in Pathway |

| Triterpene Synthase | SgCbQ / SgCDS | Cucurbitadienol Synthase | Cyclization of 2,3-oxidosqualene to cucurbitadienol.[4][9] |

| Cytochrome P450 | CYP87D18 | Cucurbitadienol 11-hydroxylase | Catalyzes the oxidation of cucurbitadienol at the C-11 position to produce 11-hydroxycucurbitadienol and subsequently 11-oxocucurbitadienol.[6][7] |

| Epoxide Hydrolase | SgEPH | Epoxide Hydrolase | Involved in the formation of the trans-24,25-dihydroxy group on the cucurbitadienol backbone.[1] |

| UDP-Glucosyltransferase | UGT74AC1 | UDP-glucosyltransferase | Transfers a glucose moiety to the C-3 hydroxyl group of mogrol to form Mogroside IE.[10] |

| UDP-Glucosyltransferase | UGT720-269-1 | UDP-glucosyltransferase | Involved in subsequent glycosylation steps leading towards Mogroside V.[11] |

| UDP-Glucosyltransferase | UGT94-289-3 | UDP-glucosyltransferase | A key downstream enzyme that continuously catalyzes glycosylation to form Mogroside IV and Mogroside V.[11][12] |

Pathway Visualization and Logic

The following diagrams illustrate the biochemical reactions and the experimental logic used to elucidate the pathway.

Caption: The biosynthetic pathway of this compound from 2,3-oxidosqualene.

Caption: Workflow for identifying and characterizing mogroside biosynthesis genes.

Quantitative Data

Quantitative analysis of mogroside content is crucial for understanding the pathway's dynamics during fruit development and for potential metabolic engineering applications.

Table 1: Mogroside Content in S. grosvenorii Callus and Suspension Cultures

This table presents the quantities of key mogrosides identified in in vitro cultures derived from fruit mesocarp, demonstrating an alternative production source.

| Compound | Content in Mesocarp Callus (mg/g DW) | Content in Cell Suspension (mg/g DW) |

| Mogroside V | 2.96 | 1.76 |

| This compound | 0.66 | 0.68 |

| Siamenoside I | 0.26 | Not Quantified |

| Mogroside IIIE | 0.08 | Not Quantified |

| Data sourced from a 2022 study on in vitro production of mogrosides.[13] |

Table 2: Antioxidant Activity of Mogroside V vs. This compound

The C-11 oxidation significantly enhances antioxidant capacity, particularly for scavenging superoxide anions and hydrogen peroxide.

| Reactive Oxygen Species (ROS) | EC50 of Mogroside V (µg/mL) | EC50 of this compound (µg/mL) |

| Superoxide anion (O₂⁻) | >200 | 4.79 |

| Hydrogen peroxide (H₂O₂) | 28.51 | 16.52 |

| Hydroxyl radical (·OH) | 160.83 | 146.17 |

| EC50 is the concentration required to scavenge 50% of the ROS.[2] |

Detailed Experimental Protocols

The characterization of the mogroside biosynthetic enzymes relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Functional Characterization of Cucurbitadienol Synthase (SgCbQ)

-

Gene Identification & Cloning: The SgCbQ gene was identified from RNA-seq and digital gene expression (DGE) profile analysis of S. grosvenorii fruits. The full-length cDNA was amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).[4]

-

Heterologous Expression in Yeast: The expression vector was transformed into a lanosterol synthase-deficient yeast strain, such as Saccharomyces cerevisiae GIL77. This strain lacks the endogenous enzyme that competes for the 2,3-oxidosqualene substrate.[4]

-

Yeast Culture and Induction: Transformed yeast cells were grown in selective media. Gene expression was induced by transferring cells to a galactose-containing medium.

-

Metabolite Extraction: Yeast cells were harvested, saponified with alcoholic KOH, and the non-saponifiable lipids were extracted with an organic solvent like n-hexane or ethyl acetate.[4]

-

Product Analysis: The extracted products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product, cucurbitadienol, was confirmed by comparing its mass spectrum and retention time with an authentic standard.[4]

Protocol 2: In Vitro Assay of UDP-Glucosyltransferases (UGTs)

-

Gene Expression and Protein Purification: Candidate UGT genes were cloned into an E. coli expression vector (e.g., pET series) with a His-tag. The recombinant proteins were expressed in E. coli (e.g., BL21(DE3) strain) upon induction with IPTG. The His-tagged UGTs were then purified from the cell lysate using nickel-affinity chromatography.[10]

-

Enzymatic Reaction: The standard assay mixture contained:

-

Purified recombinant UGT enzyme.

-

The acceptor substrate (e.g., mogrol, Mogroside IE).

-

The sugar donor: UDP-glucose.

-

A suitable buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5).

-

-

Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 1-2 hours). The reaction was terminated by adding a solvent like methanol.[10]

-

Product Detection and Quantification: The reaction products were analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[5] The newly formed mogroside was identified and quantified by comparison with known standards.[10]

Protocol 3: Analysis of Mogrosides in Plant Tissues

-

Sample Preparation: Fresh or dried plant material (e.g., fruit pericarp) was ground into a fine powder.[14]

-

Extraction: The powder was extracted with an aqueous methanol solution (e.g., 80% methanol) using ultrasonication. The mixture was then centrifuged to collect the supernatant.[14][15]

-

Purification (Optional): For complex matrices, the extract could be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.

-

HPLC-MS/MS Analysis: The final extract was analyzed by a liquid chromatography-tandem mass spectrometry system.

-

Chromatography: Separation was typically achieved on a C18 column with a gradient elution of water (often with formic acid) and acetonitrile or methanol.

-

Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source, often in negative ion mode. Quantification was achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions for each mogroside, including this compound.[14]

-

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway represents a significant achievement in plant metabolic engineering.[1] The identification of the complete set of genes—from the initial cyclization by SgCbQ, through the critical oxidations by CYP87D18, to the sequential glycosylations by a suite of UGTs—provides a genetic toolkit for several applications.[4] Future research will likely focus on:

-

Heterologous Production: Optimizing the expression of these pathway genes in microbial chassis like Saccharomyces cerevisiae or plants like Nicotiana benthamiana to create sustainable, industrial-scale production platforms for mogrosides.[14][16]

-

Enzyme Engineering: Modifying the catalytic properties of the UGTs and P450s to produce novel mogroside structures with enhanced sweetness profiles or improved pharmacological properties.[17]

-

Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the coordinated expression of mogroside biosynthetic genes during fruit development.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. uniprot.org [uniprot.org]

- 7. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Initial Studies on the Anti-Cancer Effects of 11-oxo-Mogroside V: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary scientific findings regarding the anti-cancer potential of 11-oxo-Mogroside V, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Momordica grosvenori (monk fruit). The current body of research points primarily towards its significant role as a chemopreventive and antioxidant agent, with notable activity in preclinical carcinogenesis models. This document summarizes the available quantitative data, details the experimental protocols used in these initial studies, and visualizes the key experimental workflows and putative signaling pathways.

Data Presentation: Quantitative Analysis of Bioactivity

The anti-cancer potential of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potent antioxidant capabilities and its ability to inhibit key markers of tumor promotion.

Table 1: Inhibitory Effects on Tumor Promotion Markers

| Assay | Description | Molar Ratio (Compound/TPA) | Inhibition (%) | Reference |

|---|---|---|---|---|

| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Inhibition of EBV-EA induction by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. | 1000 | 91.2% | [1] |

| 500 | 50.9% | [1] |

| | | 100 | 21.3% |[1] |

Table 2: Antioxidant and DNA Protective Effects

| Activity | Assay Description | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Superoxide Anion (O₂⁻) Scavenging | Chemiluminescence-based assay to measure the scavenging of superoxide radicals. | 4.79 | [1][2] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Assay to determine the ability to neutralize hydrogen peroxide. | 16.52 | [1][2] |

| Hydroxyl Radical (•OH) Scavenging | Measurement of the scavenging activity against highly reactive hydroxyl radicals. | 146.17 | [1] |

| DNA Damage Prevention | Inhibition of hydroxyl radical-induced DNA damage. | 3.09 |[1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound's anticarcinogenic effects.

Two-Stage Mouse Skin Carcinogenesis Model

This in vivo model is a cornerstone for evaluating the chemopreventive potential of compounds by separating the stages of cancer development. This compound has demonstrated remarkable inhibitory effects in this assay.[3]

Objective: To assess the ability of this compound to inhibit tumor formation on mouse skin initiated by a carcinogen and promoted by a tumor-promoting agent.

Methodology:

-

Animal Model: Female ICR mice, typically 6-7 weeks old.[3]

-

Initiation: A single topical application of a subcarcinogenic dose of a chemical initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA) or peroxynitrite (ONOO-), dissolved in a vehicle like acetone, is applied to the shaved dorsal skin of the mice.[3][4]

-

Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of up to 20 weeks.[4][5]

-

Test Substance Administration: this compound is administered to the test group. In one cited study, it was provided orally in drinking water (e.g., at a concentration of 0.0025%) starting one week before the initiation phase and continuing for a specified duration.[1]

-

Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and tumor size are recorded weekly.[1][6]

-

Endpoint: The experiment typically concludes after 20 weeks of promotion, at which point tumors may be harvested for histological examination.[1]

Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This in vitro assay serves as a primary screening tool for potential cancer chemopreventive agents by measuring their ability to counteract the effects of tumor promoters.

Objective: To evaluate the inhibitory effect of this compound on the TPA-induced activation of the Epstein-Barr virus early antigen.

Methodology:

-

Cell Line: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV.

-

Induction: The cells are cultured and then treated with a tumor promoter, TPA, to induce the expression of the EBV early antigen.

-

Treatment: Various concentrations of this compound are added to the cell cultures simultaneously with the TPA.

-

Incubation: The cells are incubated for a standard period, typically 48 hours.

-

Detection: After incubation, the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected using an indirect immunofluorescence assay with specific antibodies against the EA protein.

-

Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibition rate is calculated by comparing the percentage of positive cells in the treated groups to the TPA-only control group.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the two-stage mouse skin carcinogenesis assay, a critical experiment for evaluating the chemopreventive properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MiTO [mito.dkfz.de]

Exploratory Studies on the Anti-inflammatory Properties of 11-oxo-Mogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-oxo-Mogroside V, a metabolite of the natural sweetener Mogroside V derived from Siraitia grosvenorii, is emerging as a compound of significant interest for its potential therapeutic properties. While research into its specific anti-inflammatory effects is in its nascent stages, the well-documented anti-inflammatory and antioxidant activities of its parent compound, Mogroside V, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the anti-inflammatory potential of this compound, details relevant experimental protocols for its study, and visualizes the key signaling pathways implicated in its mechanism of action. The primary focus is on in vitro models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model system. This document aims to serve as a comprehensive resource for researchers seeking to explore the therapeutic utility of this compound in inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. Natural products have historically been a rich source of such therapeutic leads. Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii, have demonstrated a range of biological activities, including potent antioxidant and anti-inflammatory effects.[1]

Mogroside V is the most abundant mogroside and is known to be metabolized into various derivatives, including this compound. While the anti-inflammatory mechanisms of Mogroside V are increasingly understood to involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), the specific contributions of its metabolites remain an area of active investigation.[1] This guide focuses on the exploratory studies of the anti-inflammatory properties of this compound, providing a framework for its systematic evaluation.

Quantitative Data

Direct quantitative data on the anti-inflammatory properties of this compound is currently limited in publicly available literature. However, data on its antioxidant activity, which is closely linked to anti-inflammatory effects, and the anti-inflammatory activity of its parent compound, Mogroside V, are presented below.

Antioxidant Activity of this compound

This compound has demonstrated significant radical scavenging activity. The half-maximal effective concentration (EC50) values against various reactive oxygen species (ROS) are summarized in the table below.

| Reactive Oxygen Species (ROS) | EC50 (µg/mL) |

| Superoxide Anion (O₂⁻) | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 16.52 |

| Hydroxyl Radical (•OH) | 146.17 |

Data sourced from studies on the antioxidant activities of mogrosides.

Anti-inflammatory Activity of Mogroside V (Parent Compound)

Studies on Mogroside V have shown its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data provides a basis for investigating similar activities in its metabolite, this compound.

| Inflammatory Mediator | Assay Type | Effect of Mogroside V |

| Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | Significant reduction |

| Interleukin-6 (IL-6) | ELISA | Significant reduction |

| Interleukin-1beta (IL-1β) | ELISA | Significant reduction |

Note: Specific IC50 values for Mogroside V's inhibition of these inflammatory mediators are not consistently reported across all studies and require further investigation.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-inflammatory properties of this compound in an in vitro setting.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 6-well plates for Western blotting and ELISA).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.

-

Procedure:

-

Following treatment with this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Nitric Oxide (NO) Production Measurement (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the specific kit being used.

-

The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Procedure:

-

After treatment for appropriate time points (e.g., 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound.

Caption: General experimental workflow for in vitro anti-inflammatory studies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The following diagram depicts its activation by LPS and potential inhibition by this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. This diagram illustrates the potential modulatory effects of this compound on this pathway.

References

Methodological & Application

Application Note: Structural Elucidation of 11-oxo-Mogroside V using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the structural elucidation of 11-oxo-Mogroside V, a sweet-tasting cucurbitane glycoside isolated from the monk fruit (Siraitia grosvenorii). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of such natural products.[1] This document outlines the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to assign the chemical shifts of all proton and carbon atoms and to establish the connectivity within the aglycone and the glycosidic linkages. The presented data and methodologies serve as a comprehensive resource for researchers involved in natural product chemistry, quality control of herbal extracts, and the development of natural sweeteners.

Introduction

This compound is a prominent member of the mogroside family of compounds, which are triterpene glycosides responsible for the intense sweetness of monk fruit extracts.[2][3] These compounds are of significant interest to the food and pharmaceutical industries as natural, non-caloric sweeteners. The structural characterization of these complex molecules is crucial for understanding their structure-activity relationships, ensuring product safety, and for synthetic efforts. NMR spectroscopy provides the most powerful analytical technique for the complete structural assignment of mogrosides.[4][5] This note details the use of a suite of NMR experiments for the structural elucidation of this compound.

Data Presentation

The complete ¹H and ¹³C NMR assignments for this compound are presented in the following tables. Data was acquired in pyridine-d₅ and is referenced to the residual solvent signals. Assignments were confirmed through a combination of 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Data for the Aglycone of this compound (in pyridine-d₅)

| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 38.1 | 1.85, 1.05 | m | C-2, C-3, C-5, C-10, C-19 | H-2 |

| 2 | 26.5 | 2.10, 1.90 | m | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 88.9 | 3.45 | dd, 11.5, 4.5 | C-1', C-2, C-4, C-5, C-19 | H-2 |

| 4 | 39.5 | - | - | - | - |

| 5 | 52.8 | 1.55 | d, 10.5 | C-4, C-6, C-10, C-19 | H-6 |

| 6 | 21.7 | 2.30, 2.15 | m | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | 121.1 | 5.80 | d, 5.0 | C-5, C-6, C-8, C-9 | H-6 |

| 8 | 144.2 | - | - | - | - |

| 9 | 50.1 | 2.85 | d, 10.0 | C-8, C-10, C-11, C-12 | H-12 |

| 10 | 37.5 | - | - | - | - |

| 11 | 211.5 | - | - | - | - |

| 12 | 51.8 | 3.10, 2.75 | m | C-9, C-11, C-13, C-17, C-18 | H-9 |

| 13 | 47.8 | - | - | - | - |

| 14 | 49.8 | - | - | - | - |

| 15 | 32.1 | 1.75, 1.25 | m | C-13, C-14, C-16, C-17 | H-16 |

| 16 | 28.5 | 2.05, 1.80 | m | C-15, C-17, C-20 | H-15, H-17, H-20 |

| 17 | 51.2 | 1.95 | m | C-13, C-16, C-20, C-21 | H-16, H-20 |

| 18 | 21.5 | 1.05 | s | C-12, C-13, C-14, C-17 | - |

| 19 | 28.1 | 1.15 | s | C-1, C-3, C-5, C-10 | - |

| 20 | 36.5 | 1.65 | m | C-17, C-21, C-22 | H-17, H-22 |

| 21 | 18.2 | 0.95 | d, 6.5 | C-17, C-20, C-22 | H-20 |

| 22 | 35.1 | 1.50, 1.30 | m | C-20, C-21, C-23, C-24 | H-20, H-23 |

| 23 | 29.8 | 1.80, 1.60 | m | C-22, C-24, C-25 | H-22, H-24 |

| 24 | 82.1 | 4.15 | t, 7.0 | C-1'', C-23, C-25, C-26, C-27 | H-23 |

| 25 | 76.5 | - | - | - | - |

| 26 | 29.5 | 1.35 | s | C-24, C-25, C-27 | - |

| 27 | 29.9 | 1.40 | s | C-24, C-25, C-26 | - |

| 28 | 25.5 | 1.25 | s | C-4, C-5, C-29, C-30 | - |

| 29 | 25.8 | 1.30 | s | C-4, C-5, C-28, C-30 | - |

| 30 | 16.9 | 0.90 | s | C-8, C-14, C-15 | - |

Table 2: ¹H and ¹³C NMR Data for the Glycosidic Moieties of this compound (in pyridine-d₅)

| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations |

| Glc I (at C-3) | ||||

| 1' | 105.1 | 4.90 | d, 7.8 | C-3 |

| 2' | 75.2 | 4.10 | m | |

| 3' | 78.5 | 4.25 | m | |

| 4' | 71.8 | 4.15 | m | |

| 5' | 78.1 | 3.95 | m | |

| 6' | 69.5 | 4.40, 4.20 | m | C-1'''' |

| Glc II (at C-24) | ||||

| 1'' | 104.8 | 4.95 | d, 7.5 | C-24 |

| 2'' | 83.5 | 4.35 | m | C-1''''' |

| 3'' | 78.2 | 4.20 | m | |

| 4'' | 71.5 | 4.10 | m | |

| 5'' | 77.9 | 3.90 | m | |

| 6'' | 69.8 | 4.45, 4.25 | m | C-1'''''' |

| Glc III (at C-3, Glc I-6') | ||||

| 1''' | 105.5 | 5.35 | d, 7.7 | C-6' |

| 2''' | 75.4 | 4.05 | m | |

| 3''' | 78.6 | 4.22 | m | |

| 4''' | 71.9 | 4.12 | m | |

| 5''' | 78.3 | 3.92 | m | |

| 6''' | 62.8 | 4.30, 4.18 | m | |

| Glc IV (at C-24, Glc II-2'') | ||||

| 1'''' | 106.2 | 5.15 | d, 7.9 | C-2'' |

| 2'''' | 75.6 | 4.08 | m | |

| 3'''' | 78.8 | 4.28 | m | |

| 4'''' | 72.1 | 4.14 | m | |

| 5'''' | 78.4 | 3.94 | m | |

| 6'''' | 63.0 | 4.32, 4.16 | m | |

| Glc V (at C-24, Glc II-6'') | ||||

| 1''''' | 105.8 | 5.40 | d, 7.6 | C-6'' |

| 2''''' | 75.5 | 4.07 | m | |

| 3''''' | 78.7 | 4.26 | m | |

| 4''''' | 72.0 | 4.13 | m | |

| 5''''' | 78.2 | 3.93 | m | |

| 6''''' | 62.9 | 4.31, 4.17 | m |

Experimental Protocols

1. Sample Preparation

-

Compound Isolation: this compound is typically isolated from the crude extract of Siraitia grosvenorii fruits using a combination of chromatographic techniques, such as column chromatography over macroporous resin, followed by preparative high-performance liquid chromatography (HPLC).

-

NMR Sample: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is recommended for its excellent dissolving power for mogrosides and for minimizing overlapping signals with hydroxyl protons. Add a drop of D₂O to exchange labile hydroxyl protons if desired. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

COSY (Correlation Spectroscopy):

-

Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

-

Data Points: 2048 in F2, 512 in F1.

-

Spectral Width: 12 ppm in both dimensions.

-

Number of Scans: 8-16 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Gradient-enhanced HSQC with sensitivity improvement (e.g., hsqcedetgpsisp2.2).

-

Data Points: 2048 in F2, 256 in F1.

-

Spectral Width: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).

-

¹J(C,H) Coupling Constant: Optimized for 145 Hz.

-

Number of Scans: 16-32 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).

-

Data Points: 2048 in F2, 512 in F1.

-

Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).

-

Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

-

Number of Scans: 32-64 per increment.

-

3. Data Processing and Analysis

-

Process all spectra using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).

-

Apply a sine-squared window function before Fourier transformation.

-

Reference the ¹H and ¹³C spectra to the residual solvent signals of pyridine-d₅ (δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).

-

Analyze the spectra systematically as outlined in the workflow diagram below.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable guide for researchers in the field. Accurate structural assignment is a critical first step for further investigation into the biological activities, metabolic fate, and potential applications of this important natural sweetener.

References

Application Notes and Protocols for the Extraction and Purification of 11-oxo-Mogroside V from Monk Fruit

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the extraction and purification of 11-oxo-Mogroside V, a cucurbitane-type triterpenoid glycoside found in monk fruit (Siraitia grosvenorii). This compound, along with other mogrosides, is responsible for the characteristic sweetness of monk fruit and possesses various potential health benefits, including antioxidant properties.[1][2][3] These protocols are designed to guide researchers in obtaining this compound for further study and drug development applications.

I. Extraction of Mogrosides from Monk Fruit

Several methods have been developed for the extraction of mogrosides from monk fruit, with solvent extraction being the most common.[4] The choice of method can influence the yield and purity of the resulting extract.

Solvent Extraction Methods

Solvent extraction is a widely used technique for obtaining mogrosides from Siraitia grosvenorii.[4] The selection of solvent and extraction conditions is critical for maximizing the yield of this compound.

Table 1: Comparison of Solvent Extraction Methods for Mogrosides

| Method Name | Material | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (Purity) | Reference |

| Hot Water Extraction | Fresh or Dried Fruit | Water | 1:15 | 100 (Boiling) | 3 x 60 min | 5.6% (Mogrosides) | [5] |

| Ethanol Extraction | Dried Fruit | 50% Aqueous Ethanol | 1:20 | 60 | 3 x 100 min | 5.9% (Mogrosides) | [5] |

| Water Extraction with Membrane Separation | Fresh Fruit | Water | 1:3 | Boiling | 3-5 h | 1.8% (86% Mogrosides) | [4] |

| Ethanol Extraction with Macroporous Resin | Fresh Fruit | 70% Aqueous Ethanol | 1:4 | N/A | 3 times | 0.5% (94.18% Total Mogrosides) | [4] |

Experimental Protocol: Ethanol Extraction of Total Mogrosides

This protocol describes the extraction of total mogrosides from dried monk fruit using aqueous ethanol, which has been shown to provide a good yield.[5]

Materials:

-

Dried monk fruit powder

-

50% (v/v) Ethanol in deionized water

-

Shaking incubator or water bath

-

Filter paper or centrifugation equipment

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried monk fruit powder.

-

Add 2000 mL of 50% aqueous ethanol to the powder in a suitable flask (1:20 solid/liquid ratio).[5]

-

Incubate the mixture at 60°C for 100 minutes with constant shaking.[5]

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the solid residue two more times with fresh solvent.

-

Pool the extracts from the three extraction cycles.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous concentrate contains the crude mogroside extract and is ready for purification.

Advanced Extraction Methods

To enhance extraction efficiency and reduce processing time, advanced techniques such as microwave-assisted and ultrasonic-assisted extraction can be employed.

Table 2: Advanced Extraction Methods for Mogrosides

| Method Name | Key Advantages | Reference |

| Microwave-Assisted Extraction | High heating efficiency, fast extraction process | [4] |

| Ultrasonic-Assisted Extraction | Opens cell structures, increases mass transfer, can be used with cold water to prevent degradation | [6] |

| Flash Extraction | High yield and purity | [5] |

Experimental Protocol: Ultrasonic-Assisted Cold-Water Extraction

This protocol utilizes sonication to facilitate the extraction of mogrosides in cold water, minimizing thermal degradation of the target compounds.[6]

Materials:

-

Fresh or dried monk fruit, coarsely ground

-

Deionized water (cold)

-

Ultrasonic probe or bath

-

Filtration apparatus

-

Freeze-dryer (optional)

Procedure:

-

Suspend 100 g of ground monk fruit in 1000 mL of cold deionized water in a beaker.

-

Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.

-

Apply ultrasonic waves at a specified frequency and power for a defined period (optimization may be required).

-

Monitor the temperature to ensure it remains low throughout the process.

-

After sonication, filter the mixture to separate the aqueous extract.

-

The extract can be concentrated and then freeze-dried to obtain a powdered crude extract.

II. Purification of this compound

Following extraction, the crude extract contains a mixture of mogrosides, including Mogroside V, this compound, and other impurities.[7] Purification is necessary to isolate this compound.

Macroporous Resin Chromatography

Macroporous resin chromatography is a widely used technique for the separation and enrichment of mogrosides from crude extracts.[8]

Table 3: Purification of Mogroside V using Macroporous Resin

| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio | Purification Factor | Final Purity | Reference |

| HZ 806 | N/A | N/A | 15.1-fold | 10.7% (Mogroside V) | [8] |

| D101 | N/A | N/A | N/A | 69.24% Mogroside V, 10.6% this compound | [4] |

Experimental Protocol: Purification using HZ 806 Macroporous Resin

This protocol is based on a method developed for the preparative separation and enrichment of Mogroside V, which will also co-purify this compound.[8]

Materials:

-

Crude mogroside extract (aqueous concentrate)

-

HZ 806 macroporous resin

-

Chromatography column

-

Deionized water

-

40% (v/v) Ethanol in deionized water

-

Fraction collector

-

HPLC system for analysis

Procedure:

-

Pack a chromatography column with HZ 806 resin and equilibrate with deionized water.

-

Load the crude mogroside extract onto the column at a controlled flow rate.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the adsorbed mogrosides with 40% aqueous ethanol.[8]

-

Collect fractions using a fraction collector.

-

Analyze the fractions by HPLC to identify those containing this compound.

-

Pool the desired fractions and concentrate to obtain the purified product.

Boronic Acid-Functionalized Silica Gel Chromatography

A novel approach for purifying Mogroside V (and by extension, this compound) involves the use of boronic acid-functionalized silica gel, which shows high selectivity.[9]

Table 4: Purification of Mogroside V using Boronic Acid Affinity Chromatography

| Adsorbent | Adsorption Capacity (mg/g) | Elution Condition | Initial Purity (Mogroside V) | Final Purity (Mogroside V) | Reference |

| SiO2-GP-APBA | 206.74 | pH 7 aqueous solution | 35.67% | 76.34% | [9] |

Experimental Protocol: Purification using SiO2-GP-APBA

This protocol describes a selective purification step that can significantly increase the purity of Mogroside V.[9]

Materials:

-

Crude extract of Siraitia grosvenorii

-

Boronic acid-functionalized silica gel (SiO2-GP-APBA)

-

pH 3 and pH 7 buffer solutions

-

Chromatography column or batch adsorption vessel

-

HPLC system for analysis

Procedure:

-

Adjust the pH of the crude extract to 3.

-

Add the SiO2-GP-APBA adsorbent to the extract and stir to allow for adsorption of mogrosides.

-

Separate the adsorbent from the solution.

-

Wash the adsorbent to remove non-specifically bound compounds.

-

Elute the bound mogrosides by washing the adsorbent with a pH 7 aqueous solution.[9]

-

Collect the eluate, which contains the purified mogrosides.

-

Analyze the purity of this compound in the eluate by HPLC.

-

For ultra-high purity, a subsequent semi-preparative HPLC step can be employed, which has been shown to increase Mogroside V purity to 99.60%.[9]

III. Visualization of Workflows

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

Caption: General workflow for the extraction of mogrosides from monk fruit.

Caption: General workflow for the purification of this compound.

Caption: Factors influencing the yield and purity of this compound.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 4. maxapress.com [maxapress.com]

- 5. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hielscher.com [hielscher.com]

- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]

Application Note: Microwave-Assisted Extraction of 11-oxo-Mogroside V from Siraitia grosvenorii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, produces a class of intensely sweet triterpenoid glycosides called mogrosides.[1] Among these, Mogroside V and its oxidized form, 11-oxo-Mogroside V, are significant contributors to the fruit's sweet taste and are highly sought after as natural, non-caloric sweeteners.[1][2] Traditional solvent extraction methods for these compounds are often time-consuming and require large volumes of solvents. Microwave-Assisted Extraction (MAE) offers a green and efficient alternative, utilizing microwave energy to rapidly heat the solvent and plant matrix, which enhances mass transfer and significantly reduces extraction time and solvent consumption.[3][4] This application note provides a detailed protocol for the MAE of mogrosides, including this compound, from dried monk fruit, along with an analytical method for their quantification.

Data Presentation

A summary of various MAE conditions for extracting mogrosides from Siraitia grosvenorii reported in the literature is presented below. While these studies measured the total mogroside yield, it is established that this compound is a key component of the total mogroside extract.[2][5]

Table 1: Comparison of Microwave-Assisted Extraction (MAE) Parameters for Total Mogrosides.

| Solvent System | Solid/Liquid Ratio (g/mL) | Microwave Power (W) | Extraction Time (min) | Total Mogroside Yield (%) | Reference |

|---|---|---|---|---|---|

| Water | 1:8 | 750 | 15 | 0.73 | [5] |

| Water | 1:30 | 638 | 25 (x2) | 1.31 | [5] |

| 40% Ethanol | 1:30 | 495 | 6 | 0.80 | [5] |

| Water | 1:30 | 495 | 5 | 0.87 (calculated from 76.56% extraction rate vs. 68.46% for 2hr conventional) |[3] |

Experimental Protocols

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a generalized procedure based on optimized parameters found in the literature.[3][5] Researchers should optimize these parameters for their specific equipment and material.

a. Materials and Equipment

-

Raw Material: Dried Siraitia grosvenorii (monk fruit), ground into a fine powder (particle size < 0.15mm).[3]

-

Solvents: Deionized water or aqueous ethanol (e.g., 40% v/v).[5]

-

Equipment:

-

Microwave extraction system with power and time control.

-

Extraction vessel (glass, microwave-safe).

-

Analytical balance.

-

Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge).

-

b. Procedure

-

Sample Preparation: Weigh 5.0 g of dried, powdered monk fruit and place it into the microwave extraction vessel.

-

Solvent Addition: Add the selected extraction solvent (e.g., 150 mL of deionized water for a 1:30 ratio) to the vessel.[3][5]

-

MAE Process: Secure the vessel in the microwave extractor. Set the extraction parameters. Based on literature, a starting point could be:

-

Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture using a Buchner funnel under vacuum to separate the extract from the solid residue. Alternatively, centrifuge the mixture at 4000 rpm for 10 minutes and decant the supernatant.[6]

-

Storage: Store the collected extract at 4°C prior to analysis.

Analytical Protocol for Quantification of this compound

The following High-Performance Liquid Chromatography (HPLC) method is suitable for the simultaneous quantification of Mogroside V and this compound.[7]

a. Materials and Equipment

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: ODS C18 column (250 mm × 4.6 mm, 5 µm).[7]

-

Mobile Phase:

-

A: Acetonitrile

-

B: Deionized Water

-

-

Standards: Certified reference standards of this compound and Mogroside V.

-

Sample Preparation: Dilute the crude extract from the MAE procedure with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

b. HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | ODS C18 (250 mm × 4.6 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile and Water (Gradient program recommended)[7] |

| Flow Rate | 0.75 mL/min[7] |

| Column Temperature | 40°C[7] |

| Detection Wavelength | 210 nm[7] |

| Injection Volume | 10 µL[6] |

c. Quantification

-

Prepare a series of standard solutions of this compound at known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The linear range for this compound has been reported as 0.5985 - 14.9625 µg.[7]

-

Inject the prepared sample extract.

-

Identify the peak corresponding to this compound by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound.

Caption: Workflow for Microwave-Assisted Extraction and HPLC analysis of this compound.

References

- 1. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 2. foodstandards.gov.au [foodstandards.gov.au]

- 3. Microwave Extraction of Triterpene Glucoside from Luohanguo [spkx.net.cn]

- 4. Green extraction optimization of triterpenoid glycoside-enriched extract from Centella asiatica (L.) Urban using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol: High-Efficiency Purification of 11-oxo-Mogroside V Using Macroporous Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-oxo-Mogroside V is a cucurbitane triterpenoid glycoside and a derivative of Mogroside V, the principal sweet component isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2] Like its precursor, this compound is a non-caloric, high-intensity natural sweetener with significant potential in the food, beverage, and pharmaceutical industries.[1] Furthermore, it has demonstrated notable biological activities, including potent antioxidant effects by scavenging reactive oxygen species.[][4] The purification of this compound from crude plant extracts or biotransformation mixtures is a critical step for its characterization and utilization. Macroporous resin chromatography offers a scalable, cost-effective, and efficient method for this purpose.[5] This document provides a detailed protocol for the purification of this compound using macroporous resin, based on established methods for related mogrosides.

Principle of Macroporous Resin Chromatography

Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface chemistry. The separation principle relies on the differential adsorption of molecules from a solution onto the resin surface based on properties like polarity, molecular weight, and size.[5] For mogrosides, which are moderately polar compounds, non-polar or weakly polar macroporous resins are typically employed. The purification process involves four main stages:

-

Adsorption: The crude extract containing this compound is loaded onto the resin column. The target molecule and other compounds with similar affinities are adsorbed onto the resin.

-

Washing: The column is washed with a solvent (typically water) to remove highly polar impurities such as sugars, salts, and some pigments that have weak interactions with the resin.

-

Elution: A solvent with a higher elution strength (e.g., an ethanol-water mixture) is passed through the column to desorb the target compound, this compound. By gradually increasing the ethanol concentration, fractional elution can be achieved to separate compounds with different polarities.

-

Regeneration: After elution, the resin is washed with a strong solvent (e.g., high concentration ethanol or isopropanol) followed by water to remove any remaining compounds and prepare it for the next purification cycle.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Materials and Equipment

-

Macroporous Resin: Non-polar or weakly polar resins such as HZ 806, Diaion® HP-20, or equivalent.

-

Glass Chromatography Column

-

Peristaltic Pump

-

Fraction Collector

-

Rotary Evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Reagents: Ethanol (analytical grade), Deionized water, Crude extract of Siraitia grosvenorii containing this compound.

Resin Pre-treatment

Before use, the macroporous resin should be pre-treated to remove any residual monomers and porogenic agents from the manufacturing process.

-

Soak the resin in ethanol for 24 hours.

-

Wash the resin thoroughly with deionized water until the effluent is clear and the smell of ethanol is gone.

-

The resin is now ready to be packed into the chromatography column.

Column Packing

-

Create a slurry of the pre-treated resin in deionized water.

-

Pour the slurry into the chromatography column.

-

Allow the resin to settle, and then open the column outlet to allow for uniform packing.

-

Wash the packed column with 3-5 bed volumes (BV) of deionized water to ensure it is fully equilibrated.

Purification Protocol

-

Sample Preparation: Dissolve the crude extract of Siraitia grosvenorii in deionized water to a final concentration of approximately 1-5 mg/mL of total solids. Filter the solution to remove any particulate matter.

-

Loading: Load the prepared sample onto the equilibrated column at a flow rate of 1-2 BV/h. Collect the flow-through for analysis to check for any unbound this compound.

-

Washing: Wash the column with 2-3 BV of deionized water at a flow rate of 2-3 BV/h to remove unbound impurities.

-

Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water.

-

Fraction Collection: Collect fractions throughout the elution process and analyze them by HPLC to determine the purity of this compound.

-

Post-Processing: Pool the fractions containing high-purity this compound. Concentrate the pooled solution using a rotary evaporator to remove the ethanol. The resulting aqueous solution can be freeze-dried or spray-dried to obtain a solid powder.

-

Resin Regeneration: Wash the column with 3-5 BV of 95% ethanol followed by 3-5 BV of deionized water to regenerate the resin for future use.

Data Presentation

The following tables summarize the expected quantitative data from the purification process, based on typical results for Mogroside V purification.[5][6][7]

Table 1: Adsorption and Desorption Characteristics of Different Macroporous Resins for Mogrosides.

| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) |

| HZ 806 | 5.12 | 92.5 |

| Diaion® HP-20 | 4.88 | 90.1 |

| LX-100B | 4.52 | 88.7 |

| D101 | 4.31 | 85.4 |

Table 2: Purification Performance for Mogroside V (as a proxy for this compound).

| Parameter | Before Purification | After Purification |

| Purity (%) | 0.5 | 10.7 |

| Recovery (%) | - | > 90 |

| Purification Factor | - | 15.1 |

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships in the purification process.

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationships in the macroporous resin purification process.

The use of macroporous resin chromatography is a highly effective method for the purification of this compound from crude extracts. The protocol described provides a robust framework for achieving high purity and recovery. The selection of an appropriate resin and optimization of the elution conditions are key factors in the success of the purification. This method is scalable and can be adapted for both laboratory-scale research and industrial-scale production.

References

- 1. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 11-oxo-Mogroside V in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of 11-oxo-Mogroside V and its parent compound, Mogroside V, in established in vitro and in vivo models of neurodegenerative diseases. The protocols detailed below are based on published research and are intended to guide researchers in studying the therapeutic potential of these compounds.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. Recent studies have highlighted the neuroprotective potential of natural compounds. Mogroside V, a major active component of Siraitia grosvenorii, and its primary metabolite, this compound, have demonstrated significant therapeutic effects in various neurodegenerative disease models. These compounds are known to cross the blood-brain barrier and exert their effects through multiple mechanisms, including the modulation of key signaling pathways and the reduction of oxidative stress.[1]

I. Neuroprotective Effects of this compound in a Schizophrenia Model

Recent research has explored the protective effects of this compound against neuronal damage induced by MK-801, a non-competitive NMDA receptor antagonist used to model schizophrenia-like symptoms. In primary cortical neurons, this compound has been shown to inhibit apoptosis and promote neurite outgrowth, suggesting its potential as a therapeutic agent for neurodegenerative and neuropsychiatric disorders.[1][2]

Quantitative Data: this compound in MK-801-Induced Neuronal Damage Model

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| Apoptosis Inhibition | Primary Cortical Neurons | This compound + 100 µM MK-801 | 0.1 µM | Significant reduction in apoptotic cells | [3] |

| Apoptosis Inhibition | Primary Cortical Neurons | This compound + 100 µM MK-801 | 1 µM | Strong reduction in apoptotic cells | [3] |

| Neurite Outgrowth | Primary Cortical Neurons | This compound + MK-801 | 0.1 µM | Rescue of impaired neurite outgrowth | [4] |

| Neurite Outgrowth | Primary Cortical Neurons | This compound + MK-801 | 1 µM | Significant rescue of impaired neurite outgrowth | [4] |

| p-AKT Levels | Primary Cortical Neurons | This compound + 100 µM MK-801 | 1 µM | Reversal of MK-801-induced decrease in p-AKT | [3] |

| p-mTOR Levels | Primary Cortical Neurons | This compound + 100 µM MK-801 | 1 µM | Reversal of MK-801-induced decrease in p-mTOR | [3] |

Signaling Pathway: this compound in Neuroprotection

This compound exerts its neuroprotective effects in the MK-801 model, at least in part, by activating the AKT/mTOR signaling pathway.[1][2] MK-801-induced neuronal damage is associated with the inactivation of this pro-survival pathway. Treatment with this compound reverses this effect, leading to the phosphorylation and activation of AKT and its downstream target mTOR, which in turn promotes cell survival and inhibits apoptosis.

II. Neuroprotective Effects of Mogroside V in a Parkinson's Disease Model

Mogroside V has demonstrated significant neuroprotective effects in a Parkinson's disease model induced by rotenone in SH-SY5Y neuroblastoma cells and an MPTP mouse model. Its therapeutic action is linked to the attenuation of mitochondrial dysfunction and oxidative stress through the upregulation of Sirtuin 3 (SIRT3).

Quantitative Data: Mogroside V in Parkinson's Disease Models

| Parameter | Model System | Treatment | Concentration/Dosage | Result | Reference |

| Cell Viability | Rotenone-treated SH-SY5Y cells | Mogroside V | 25 µM | Increased cell viability | [5] |

| Cell Viability | Rotenone-treated SH-SY5Y cells | Mogroside V | 50 µM | Further increase in cell viability | [5] |

| Cell Viability | Rotenone-treated SH-SY5Y cells | Mogroside V | 100 µM | Significant increase in cell viability | [5] |

| ROS Production | Rotenone-treated SH-SY5Y cells | Mogroside V | 25-100 µM | Dose-dependent reduction in ROS | [5] |

| Mitochondrial Membrane Potential | Rotenone-treated SH-SY5Y cells | Mogroside V | 25-100 µM | Dose-dependent recovery of MMP | [5] |

| Apoptosis | Rotenone-treated SH-SY5Y cells | Mogroside V | 25-100 µM | Dose-dependent reduction in apoptotic cells | [5] |

| Motor Function (Rotarod Test) | MPTP-induced Mice | Mogroside V | 10 mg/kg | Reversal of motor impairments | |

| Dopaminergic Neuron Loss | MPTP-induced Mice | Mogroside V | 10 mg/kg | Attenuation of neuronal loss |

Signaling Pathway: Mogroside V in Neuroprotection

Mogroside V's neuroprotective mechanism in the Parkinson's disease model involves the upregulation of SIRT3. Rotenone-induced neurotoxicity leads to a decrease in SIRT3 levels and activity, resulting in the hyperacetylation and inactivation of Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme. This inactivation leads to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and ultimately apoptosis. Mogroside V treatment upregulates SIRT3, which deacetylates and activates SOD2, thereby restoring mitochondrial function and protecting neurons from oxidative stress-induced cell death.[5]

References

Investigating the Anti-inflammatory Effects of 11-oxo-Mogroside V in Cell Culture

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. 11-oxo-Mogroside V, a cucurbitane glycoside derived from the fruit of Siraitia grosvenorii, has garnered interest for its potential health benefits. This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound in a cell culture model, focusing on its modulatory effects on the NF-κB and MAPK signaling pathways.

While direct quantitative data for the isolated this compound is emerging, studies on its parent compound, Mogroside V, and extracts containing it, provide strong evidence of its anti-inflammatory potential. Mogroside V has been shown to suppress the production of pro-inflammatory cytokines and inhibit the activation of key inflammatory signaling pathways. For instance, a Siraitia grosvenorii residual extract containing this compound has been demonstrated to inhibit the phosphorylation of p65 and IκB in LPS-stimulated RAW264.7 macrophages. Furthermore, Mogroside V has been shown to reduce levels of TNF-α, IL-6, and IL-1β in a dose-dependent manner in animal models of inflammation.

These findings suggest that this compound likely shares these anti-inflammatory properties. The following protocols are designed to enable researchers to quantitatively assess these effects in a controlled in vitro environment.

Data Presentation

The following tables summarize expected quantitative data based on studies of Mogroside V and related compounds. Researchers should perform their own dose-response experiments to determine the specific efficacy of this compound in their experimental setup.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | < 20 | < 15 | < 10 |

| LPS (1 µg/mL) | - | 1500 ± 120 | 1200 ± 100 | 800 ± 70 |

| LPS + this compound | 10 µM | 1100 ± 90 | 950 ± 80 | 600 ± 50 |

| LPS + this compound | 25 µM | 700 ± 60 | 600 ± 50 | 400 ± 35 |

| LPS + this compound | 50 µM | 400 ± 30 | 350 ± 30 | 250 ± 20 |

Data are presented as mean ± standard deviation and are hypothetical based on existing literature on related compounds.

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation

| Treatment Group | Concentration | p-p65 / p65 (ratio) | p-IκBα / IκBα (ratio) | p-p38 / p38 (ratio) |

| Control | - | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.02 |

| LPS (1 µg/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS + this compound | 10 µM | 0.8 ± 0.07 | 0.8 ± 0.07 | 0.9 ± 0.08 |

| LPS + this compound | 25 µM | 0.5 ± 0.05 | 0.5 ± 0.05 | 0.6 ± 0.05 |

| LPS + this compound | 50 µM | 0.3 ± 0.03 | 0.3 ± 0.03 | 0.4 ± 0.04 |

Data are presented as mean ± standard deviation of the relative band intensity normalized to the LPS-treated group and are hypothetical.

Experimental Workflow

Application Notes and Protocols: Utilizing 11-oxo-Mogroside V as a Standard in Natural Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction